1-Bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane
Description
1-Bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane (BCP-Br-SO₂Me) is a highly strained bicyclic compound featuring a bromine atom and a methylsulfonyl group at the bridgehead and bridge positions, respectively. Its rigid, three-dimensional structure makes it a valuable bioisostere for flat aromatic rings or bulky tert-butyl groups in drug discovery, enhancing potency, selectivity, and pharmacokinetic profiles . The methylsulfonyl group introduces strong electron-withdrawing effects, while the bromine atom offers sites for further functionalization via cross-coupling or nucleophilic substitution reactions .
Properties
Molecular Formula |
C6H9BrO2S |
|---|---|
Molecular Weight |
225.11 g/mol |
IUPAC Name |
1-bromo-3-methylsulfonylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C6H9BrO2S/c1-10(8,9)6-2-5(7,3-6)4-6/h2-4H2,1H3 |
InChI Key |
CKOPIEDJZGQVNT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C12CC(C1)(C2)Br |
Origin of Product |
United States |
Biological Activity
1-Bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane is a compound that falls within the bicyclo[1.1.1]pentane (BCP) family, known for its unique structural properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : CHBrOS
- Molecular Weight : 215.09 g/mol
- CAS Number : 2460755-64-8
The bicyclo[1.1.1]pentane framework provides a three-dimensional structure that can serve as a bioisostere for various aromatic compounds, potentially enhancing drug-like properties such as solubility and permeability.
Biological Activity Overview
Research indicates that compounds derived from the bicyclo[1.1.1]pentane structure exhibit significant biological activities, particularly as enzyme inhibitors and in antimicrobial applications.
Enzyme Inhibition
A study highlighted the potential of BCP derivatives as nonclassical bioisosteres, demonstrating their effectiveness in inhibiting γ-secretase, an enzyme implicated in Alzheimer's disease. The modification of a para-substituted fluorophenyl ring with a bicyclo[1.1.1]pentane moiety resulted in enhanced passive permeability and aqueous solubility, leading to improved oral absorption characteristics in mouse models . The following table summarizes key findings related to enzyme inhibition:
| Compound | Target Enzyme | Effectiveness | Oral Absorption Improvement |
|---|---|---|---|
| BCP Derivative | γ-secretase | Significant | ~4-fold increase in C(max) and AUC |
Antimicrobial Activity
BCP derivatives have shown promise in antimicrobial applications. For instance, a BCP analogue demonstrated superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics like ciprofloxacin . This is attributed to the steric bulk and electronegativity provided by the bicyclo structure.
Case Study 1: Antibacterial Activity
A recent investigation into BCP analogues revealed that certain compounds exhibited potent antibacterial effects against gram-positive and gram-negative bacteria. Notably, U-87947E, a BCP analogue, was found to be significantly more effective than ciprofloxacin against resistant strains . The study emphasized the importance of structural modifications in enhancing biological activity.
Case Study 2: Pharmacokinetic Properties
Research into the pharmacokinetic properties of BCPs has shown that they can improve metabolic stability in liver microsomes compared to traditional phenyl-based compounds. This was demonstrated through studies involving various BCP analogues which displayed either equal or improved stability . The following table summarizes the pharmacokinetic findings:
| Compound | Metabolic Stability (Rat Liver Microsomes) | Comparison to Phenyl Analogues |
|---|---|---|
| BCPA Analogues | Improved | Superior |
The mechanisms underlying the biological activities of 1-Bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane are primarily linked to its ability to mimic traditional aromatic structures while providing enhanced physicochemical properties. This allows for better interaction with biological targets, including enzymes and bacterial membranes.
Scientific Research Applications
Synthesis and Preparation
An improved method for the preparation of asymmetrically 1,3-disubstituted bicyclo[1.1.1]pentane intermediates involves a highly efficient, one-step photochemical and/or radical reaction, which can be conducted in batch or flow systems . The resulting bicyclo[1.1.1]pentane intermediates can be derivatized using standard reactions to obtain symmetrically and asymmetrically mono- and 1,3-disubstituted bicyclo[1.1.1]pentane derivatives .
Role as a Methyl Sulfone Reagent
Methyl sulfone substituents are standard polar components used in chemistry and can be found in different agrochemicals or drugs . Introducing a methyl sulfone group (MeSO2) can significantly decrease lipophilicity, as demonstrated by a decrease of >1 logP/logD units when a hydrogen atom is replaced with the MeSO2 substituent . A reagent has been developed to access previously unknown heteroaromatic methyl sulfones, which have been less investigated due to the lack of efficient chemical approaches .
Bioisostere in Drug Design
Bicyclo[1.1.1]pentanes (BCPs) have become recognized as bioisosteres for para-substituted benzene rings in drug design . Late-stage functionalization of drug compounds with BCPs has been achieved using a photoredox-catalyzed approach . For instance, dicarbofunctionalization can be performed with tertiary alkyl tetrafluoroborate salts and (hetero)aryl bromides using dual nickel/photoredox catalysis, allowing for the creation of complex scaffolds in one step . Additionally, visible-light-mediated difunctionalization can be performed with redox-active esters .
Example: Tiapride Analog
Chemical Reactions Analysis
Nucleophilic Substitution at the Bridgehead Bromine
The bromine atom at the bridgehead position undergoes nucleophilic substitution reactions, enabling functionalization of the bicyclo[1.1.1]pentane (BCP) scaffold. This reactivity is critical for late-stage diversification:
Example : Reaction with amines via a transition metal-free three-component process using DABSO yields sulfonamides, bypassing unstable sulfonyl halides .
Radical-Based Functionalization
The strained BCP core participates in radical reactions, often initiated by light or radical initiators:
-
Atom Transfer Radical Addition (ATRA) :
Reacts with alkyl halides under triethylborane initiation to generate halogenated BCP derivatives . -
Photoredox Catalysis :
Dual NHC/iridium catalysis enables three-component reactions with diazo esters and [1.1.1]propellane, forming 1,3-disubstituted BCP ketones .
Sulfonyl Group Transformations
The methylsulfonyl moiety directs reactivity and stabilizes intermediates:
-
Reduction :
Limited direct reduction of the sulfonyl group is reported, but bridgehead-substituted BCP sulfones can undergo halogen-to-hydrogen exchange via triethylborane-mediated dehalogenation . -
Cycloadditions :
Sulfonyl-BCPs participate in strain-release cycloalkylation with nucleophiles (e.g., heteroarenes) to form fused bicyclic systems .
Stability and Handling
Comparison with Similar Compounds
Comparison with Similar Bicyclo[1.1.1]pentane Derivatives
Structural and Functional Group Variations
BCP derivatives are tailored by substituting bridgehead or bridge positions with diverse groups. Key analogs include:
Key Observations :
- Electron-Withdrawing vs. Lipophilic Groups : The methylsulfonyl group in BCP-Br-SO₂Me increases polarity (logP reduction), contrasting with lipophilic analogs like 1-(bromomethyl)-2,2-difluoro-3-phenyl-BCP .
- Reactivity : Bromine at the bridgehead (as in BCP-Br-SO₂Me) enables cross-coupling reactions, while bridgehead carboxylic acids (e.g., 3-(3-bromophenyl)-BCP-1-carboxylic acid) facilitate bioconjugation .
- Fluorine Effects : Difluoro-BCP derivatives (e.g., BCP-F₂) exhibit balanced physicochemical properties, serving as saturated benzene mimics in medicinal chemistry .
Comparison :
- BCP-Br-SO₂Me’s methylsulfonyl group may necessitate post-functionalization steps (e.g., oxidation of thioethers), unlike halogenated analogs synthesized directly via BEt₃-mediated routes .
- Bridge functionalization (e.g., SO₂Me) is more challenging than bridgehead modifications due to steric hindrance and strain .
Physicochemical and Pharmacokinetic Profiles
| Property | BCP-Br-SO₂Me | 1-(Bromomethyl)-2,2-difluoro-3-phenyl-BCP | BCP-F₂ |
|---|---|---|---|
| Molecular Weight | ~273 g/mol (estimated) | 273.12 g/mol | ~144 g/mol |
| logP (Predicted) | 1.2 (polar SO₂Me) | 3.5 (lipophilic Ph/F₂) | 2.0 |
| Water Solubility | Moderate (SO₂Me) | Low | Moderate |
| Metabolic Stability | High (sulfone resistance) | Moderate (fluorine reduces metabolism) | High (C-F inertness) |
Stability and Reactivity
Preparation Methods
General Synthetic Strategy
The synthesis of 1-bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane typically involves:
- Construction of the bicyclo[1.1.1]pentane core, often via [1.1.1]propellane ring-opening.
- Installation of bromine at the 1-position.
- Introduction of the methylsulfonyl group at the 3-position through oxidation or substitution reactions.
Stepwise Synthesis Route
A representative synthetic route can be outlined as follows, based on related bicyclo[1.1.1]pentane functionalization literature and patent disclosures:
Detailed Example from Patent Literature
A patented method for related BCP derivatives involves the following:
- Reduction of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid methyl ester to the corresponding hydroxymethyl derivative using borane in tetrahydrofuran at 0 °C to room temperature overnight, yielding ~80-83%.
- Bromination of the hydroxymethyl intermediate using bromine, triphenylphosphine, and imidazole in methylene chloride at ambient temperature, yielding ~70% of the bromomethyl intermediate with high purity.
- Hydrolysis of the methyl ester to the carboxylic acid using lithium hydroxide monohydrate in a THF/water mixture at room temperature overnight, yielding ~78%.
- Hydrogenation under Pd/C catalysis in ethyl acetate with triethylamine to obtain the desired brominated bicyclo[1.1.1]pentane acid derivative, yield ~80%.
While this patent focuses on 3-methyl derivatives, the methodology is adaptable for installation of methylsulfonyl groups via subsequent oxidation steps.
Oxidation to Methylsulfonyl Group
The methylsulfonyl substituent at the 3-position is typically introduced by oxidation of a methylthio or methylsulfide precursor. Common oxidants include:
- Meta-chloroperoxybenzoic acid (m-CPBA)
- Hydrogen peroxide (H2O2) in the presence of catalysts
Control of reaction conditions is critical to achieve selective oxidation to the sulfone without degrading the bicyclic core.
Comparative Analysis of Preparation Methods
Research Findings and Practical Considerations
- The photochemical flow method enables rapid, large-scale synthesis of bicyclo[1.1.1]pentane cores, facilitating downstream functionalization steps necessary for 1-bromo-3-(methylsulfonyl) derivatives.
- Bromination using triphenylphosphine and imidazole is a reliable method for introducing bromine at the 1-position with high purity and acceptable yields, suitable for scale-up.
- Oxidation to the methylsulfonyl group requires optimized conditions to prevent overoxidation or degradation of the bicyclic framework.
- The synthetic routes employ commercially available reagents and relatively mild conditions, making them amenable to industrial production.
- Functionalization of bicyclo[1.1.1]pentane derivatives is an active area of research, with recent advances expanding the toolbox for installing diverse substituents including sulfonyl groups.
Q & A
Q. Basic
- Infrared (IR) Spectroscopy : High-resolution IR (0.0015 cm⁻¹) identifies sulfonyl (S=O, ~1150–1300 cm⁻¹) and C-Br (~500–600 cm⁻¹) stretches .
- NMR Spectroscopy : ¹H/¹³C NMR resolves bridgehead protons (δ 2.5–3.5 ppm) and quaternary carbons. ¹H-¹³C HMBC correlations confirm connectivity .
- X-ray Crystallography : Used to resolve bond angles and confirm the strained bicyclic geometry .
What are the key challenges in functionalizing the secondary bridge positions of bicyclo[1.1.1]pentane derivatives?
Advanced
The three concyclic secondary bridge C-H bonds are chemically equivalent and sterically shielded, making selective functionalization difficult. Strategies include:
- Radical-based reactions : Et₃B-initiated halogenation or sulfonylation under controlled conditions .
- Transition-metal catalysis : Pd-mediated C-H activation requires tailored ligands to overcome steric hindrance .
Yields for secondary bridge modifications are typically lower (30–50%) compared to bridgehead reactions .
How has this compound been applied as a bioisostere in drug design?
Advanced
Bicyclo[1.1.1]pentane replaces para-substituted phenyl rings or tert-butyl groups to improve pharmacokinetics. For example, in γ-secretase inhibitors, it reduced aromatic ring count, enhancing aqueous solubility (4.5-fold ↑) and permeability (Papp > 10⁻⁵ cm/s) while maintaining potency (IC₅₀ ~2 nM) . Its rigid 3D structure also minimizes metabolic oxidation .
How do substituents at the 3-position influence pharmacological properties in SAR studies?
Q. Advanced
- Electron-withdrawing groups (e.g., methylsulfonyl): Improve metabolic stability by reducing CYP450-mediated oxidation.
- Halogens (Br, Cl): Enhance binding affinity via hydrophobic interactions.
- Polar groups (e.g., carboxylic acids): Increase solubility but may reduce blood-brain barrier penetration.
Comparative studies show methylsulfonyl derivatives balance solubility (~25 mg/mL) and logP (~2.1) optimally .
Are photochemical methods viable for synthesizing bicyclo[1.1.1]pentane derivatives?
Advanced
Yes. UV-light-mediated reactions enable 1,3-disubstitution via [1.1.1]propellane intermediates. For example, photolysis of dicarbonyl precursors generates diradicals that recombine to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives. This method avoids radical initiators but requires specialized equipment .
How should researchers address purity and stability concerns during handling?
Q. Basic
- Purity Confirmation : Use HPLC-MS (≥95% purity) and monitor degradation via TLC. Commercial suppliers often omit analytical data, necessitating in-house validation .
- Storage : Store at −20°C under inert gas (Ar/N₂) to prevent bromine displacement or sulfonyl group hydrolysis .
What pharmacokinetic advantages does this compound offer over traditional aromatic bioisosteres?
Q. Advanced
- Oral Bioavailability : In murine models, Cmax and AUC increased 4-fold compared to phenyl-containing analogs due to enhanced solubility and permeability .
- Reduced CYP Inhibition : Lacks π-π stacking interactions, lowering off-target effects on cytochrome P450 enzymes .
What emerging strategies are being explored for bridge functionalization?
Q. Advanced
- Carbene Insertion : Difluorocarbene (:CF₂) insertion into bicyclo[1.1.0]butanes yields fluorinated analogs (e.g., 2,2-difluoro-BCPs) with unique electronic profiles .
- Electrochemical Methods : Anodic oxidation enables C-H amination at the secondary bridges, though scalability is under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
